Fubp1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

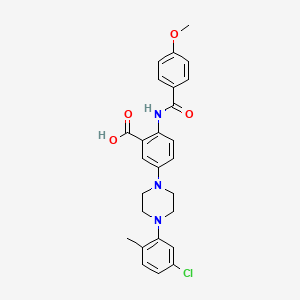

Molecular Formula |

C26H26ClN3O4 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-methoxybenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C26H26ClN3O4/c1-17-3-6-19(27)15-24(17)30-13-11-29(12-14-30)20-7-10-23(22(16-20)26(32)33)28-25(31)18-4-8-21(34-2)9-5-18/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |

InChI Key |

QFJLWZSHKPVZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fubp1-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fubp1-IN-2 has emerged as a significant small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a key regulator of gene expression, notably controlling the transcription of the proto-oncogene c-Myc. Dysregulation of FUBP1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound was identified through a screening for compounds that potentiate the activity of the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO). It functions by disrupting the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence, leading to downstream effects on gene expression, including the downregulation of c-Myc and upregulation of the cell cycle inhibitor p21. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Mechanism of Action

This compound, also referred to as compound 9 in its discovery publication, was identified from a large chemical library screen for molecules that enhance the anti-proliferative effects of DFMO.[1][2] Further investigation revealed that its mechanism of action is independent of polyamine transport, a common pathway for DFMO potentiation. Instead, this compound directly targets FUBP1, a critical transcriptional activator of c-Myc.[1][2][3]

The primary mechanism of this compound is the inhibition of the interaction between the fourth K-homology (KH) domain (KH4) of FUBP1 and the FUSE DNA sequence.[1][2] This disruption has been demonstrated through key biological experiments, which are detailed in the protocols section of this guide. By preventing FUBP1 from binding to the c-Myc promoter, this compound effectively reduces both c-Myc mRNA and protein levels.[1][2] This leads to a decrease in the transcription of c-Myc target genes, including ornithine decarboxylase (ODC), and a subsequent depletion of intracellular polyamines.[1] Concurrently, this compound treatment results in an increase in the mRNA and protein expression of the cyclin-dependent kinase inhibitor p21.[1][2]

Signaling Pathway

The signaling pathway affected by this compound is central to cell proliferation and survival. A simplified representation of this pathway is illustrated below.

Caption: this compound inhibits FUBP1, leading to decreased c-Myc and increased p21 transcription.

Quantitative Data

While a specific IC50 value for this compound's inhibition of the FUBP1-FUSE interaction has not been explicitly reported in the reviewed literature, a similar inhibitor, FUBP1-IN-1, has a reported IC50 of 11.0 μM for this interaction. This provides a benchmark for the potency of this class of inhibitors.

| Compound | Target Interaction | IC50 | Reference |

| FUBP1-IN-1 | FUBP1-FUSE | 11.0 μM | [Vendor Data] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the scientific literature. The chemical name for this compound is (E)-3-(4-((4-chlorobenzoyl)amino)benzyl)-4-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. The synthesis would likely involve a multi-step process culminating in the formation of the maleimide core and subsequent attachment of the side chains. Researchers interested in synthesizing this compound would need to refer to the primary publication and potentially devise a synthetic route based on analogous structures.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Electrophoretic Mobility Shift Assay (EMSA) for FUBP1-FUSE Interaction

This assay is used to qualitatively assess the ability of this compound to inhibit the binding of FUBP1 to the FUSE DNA sequence.

Materials:

-

Recombinant FUBP1 protein (specifically the KH4 domain)

-

Biotin- or radio-labeled single-stranded FUSE oligonucleotide probe

-

Unlabeled ("cold") FUSE oligonucleotide for competition

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) non-specific competitor DNA

-

Native polyacrylamide gel (e.g., 6%)

-

TBE or TGE running buffer

-

Detection reagents (streptavidin-HRP for biotinylated probes or autoradiography film for radiolabeled probes)

Protocol:

-

Binding Reaction Setup: In separate tubes, combine the binding buffer, poly(dI-dC), and the labeled FUSE probe.

-

Inhibitor/Control Incubation: To respective tubes, add this compound at various concentrations, a vehicle control (e.g., DMSO), or unlabeled FUSE probe (for competition control).

-

Protein Addition: Add the recombinant FUBP1 KH4 domain to all tubes except the negative control (probe only).

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using the appropriate method (chemiluminescence for biotin or autoradiography for radioactivity). A decrease in the shifted band (FUBP1-FUSE complex) in the presence of this compound indicates inhibition.

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Chromatin Immunoprecipitation (ChIP) Assay for FUBP1 Target Gene Binding

This assay is performed to confirm that this compound inhibits the binding of FUBP1 to the promoter region of its target genes (e.g., c-Myc) in a cellular context.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-FUBP1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the FUSE region of the c-Myc promoter and a negative control region

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-FUBP1 antibody or a control IgG overnight.

-

Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the FUSE region of the c-Myc promoter. A decrease in the amount of precipitated DNA in cells treated with this compound compared to the vehicle control indicates inhibition of FUBP1 binding.

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.

Conclusion

This compound is a valuable tool compound for studying the biological roles of FUBP1 and for exploring the therapeutic potential of FUBP1 inhibition. Its discovery has provided a novel chemical scaffold for the development of more potent and selective FUBP1 inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical cancer models. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanism and effects of this promising inhibitor.

References

Fubp1-IN-2: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator in oncogenesis, primarily through its modulation of key cancer-related genes such as c-MYC.[1][2] Its overexpression is correlated with poor prognosis in numerous cancers, including hepatocellular carcinoma, lung cancer, and pancreatic cancer, making it an attractive target for therapeutic intervention.[2][3][4][5][6] This document provides a technical overview of the target validation process for Fubp1-IN-2, a potent small molecule inhibitor designed to disrupt the FUBP1-FUSE interaction.[7] While comprehensive public data on this compound is emerging, this guide consolidates the established functions of FUBP1 and standard methodologies for inhibitor validation to provide a foundational framework for researchers.

FUBP1: The Molecular Target

FUBP1 is a multifunctional DNA and RNA-binding protein that acts as a master regulator of transcription, translation, and RNA splicing.[1][3] It primarily functions by binding to single-stranded FUSE sequences in the promoter regions of its target genes.[8]

Key Oncogenic Functions of FUBP1:

-

Transcriptional Activation of c-MYC: FUBP1 is a well-established activator of c-MYC transcription.[1][9] It binds to the FUSE region upstream of the c-MYC promoter and recruits the general transcription factor TFIIH, enhancing its helicase activity and promoting transcriptional elongation.[2]

-

Repression of Tumor Suppressors: FUBP1 can repress the transcription of critical cell cycle inhibitors and tumor suppressors, notably p53 and p21.[1][5] By binding to the p53 DNA-binding domain, FUBP1 inhibits its transcriptional activity.[1][8]

-

Regulation of Cell Proliferation and Apoptosis: Through its influence on c-MYC and p21, FUBP1 promotes cell cycle progression and inhibits apoptosis, contributing to uncontrolled cancer cell growth.[1][4][10] Knockdown of FUBP1 has been shown to induce cell cycle arrest and enhance apoptosis.[8][10][11]

-

Involvement in Key Signaling Pathways: FUBP1 is implicated in major cancer-related signaling cascades. It can activate Wnt/β-catenin signaling by directly binding to the promoter of DVL1 and modulate the TGFβ/Smad pathway, promoting epithelial-mesenchymal transition (EMT), migration, and invasion.[8][12]

This compound: Mechanism of Action

This compound is a potent inhibitor of Far Upstream Binding Protein 1 (FUBP1). Its primary mechanism of action is the disruption of the critical interaction between FUBP1 and its target FUSE DNA sequence.[7] This interference is designed to abrogate the transcriptional regulatory functions of FUBP1, leading to an anti-tumor phenotype characterized by the downregulation of oncogenes like c-MYC and the upregulation of tumor suppressors like p21. Another inhibitor in this class, FUBP1-IN-1, has been shown to interfere with this binding with an IC50 of 11.0 μM.[13]

Quantitative Data Summary for FUBP1 Inhibitors

The following table summarizes key quantitative metrics for known FUBP1 inhibitors, providing a reference for the expected potency and activity of compounds like this compound.

| Compound | Assay Type | Target | Quantitative Value | Cell Line(s) | Reference |

| FUBP1-IN-1 | FUSE Binding Assay | FUBP1 | IC50: 11.0 μM | N/A | [13] |

| SN-38 (Camptothecin analog) | ALPHA-Screen | FUBP1-FUSE Interaction | Inhibition Confirmed | N/A | [5] |

| SN-38 | Surface Plasmon Resonance (SPR) | FUBP1-FUSE Interaction | Binding Confirmed | N/A | [5] |

| SN-38 | Microscale Thermophoresis (MST) | FUBP1-FUSE Interaction | Binding Confirmed | N/A | [5] |

| UCF699 (Anthranilic acid derivative) | Cell Growth Assay | Pancreatic Cancer Cells | Inhibition Confirmed | PDAC cells | [14] |

Signaling Pathways and Experimental Workflows

Core FUBP1 Signaling Pathways

The diagrams below illustrate the central role of FUBP1 in regulating the c-MYC and p53 pathways, which are primary targets for this compound.

Target Validation Experimental Workflow

Validating that this compound engages its target FUBP1 in cancer cells and elicits the desired downstream effects requires a multi-step experimental approach.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to confirm that this compound disrupts the binding of FUBP1 to the c-MYC promoter in intact cancer cells.

Objective: To quantify the association of FUBP1 with the FUSE region of the c-MYC promoter in the presence or absence of this compound.

Methodology:

-

Cell Treatment: Culture pancreatic (e.g., PaTu8988) or hepatocellular carcinoma (e.g., HepG2) cells to ~80% confluency. Treat cells with DMSO (vehicle control) or varying concentrations of this compound for a predetermined time (e.g., 6-24 hours).

-

Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture media. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an anti-FUBP1 antibody or a negative control IgG antibody.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specifically designed to amplify the FUSE region of the c-MYC promoter. Analyze the results relative to the input and IgG controls. A significant decrease in FUBP1 binding at the FUSE region in this compound-treated cells compared to the control indicates successful target engagement.

Western Blot Analysis

This protocol measures changes in the protein levels of FUBP1 downstream targets.

Objective: To detect changes in c-MYC and p21 protein expression following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., HCT116, Hep3B) with DMSO or this compound. After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to the loading control.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the functional consequence of FUBP1 inhibition on cancer cell viability.

Objective: To measure the dose-dependent effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

FUBP1 represents a compelling and well-validated target in oncology.[8] Small molecule inhibitors like this compound, which are designed to disrupt its activity, offer a promising therapeutic strategy. The validation of such inhibitors hinges on a rigorous and systematic application of biochemical, biophysical, and cell-based assays. The experimental framework detailed in this guide provides a comprehensive approach to confirm target engagement, elucidate the mechanism of action, and quantify the phenotypic consequences of FUBP1 inhibition in cancer cells, paving the way for further preclinical and clinical development.

References

- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]

- 4. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The transcriptional regulator FUBP1 influences disease outcome in murine and human myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of RNA Interference Inhibiting the Expression of the FUBP1 Gene on Biological Function of Gastric Cancer Cell Line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

Technical Guide: Characterizing Inhibitors of the FUBP1-FUSE Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene transcription, most notably for the proto-oncogene c-Myc. By binding to a single-stranded FUSE region in the c-Myc promoter, FUBP1 activates its transcription, a process frequently dysregulated in various cancers. This makes the FUBP1-FUSE interaction a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanism, known inhibitors, and detailed experimental protocols for characterizing novel small molecules that disrupt this interaction. While this guide was prompted by an inquiry into "Fubp1-IN-2," no public domain data exists for a compound with this designation. Therefore, we will use known inhibitors, such as FUBP1-IN-1 and a class of anthranilic acid derivatives, as exemplars for the methodologies described.

The FUBP1-FUSE Regulatory Axis

FUBP1 is a DNA- and RNA-binding protein that plays a pivotal role in cellular processes like proliferation and apoptosis by modulating complex gene networks.[1][2] Its most well-characterized function is the activation of c-Myc transcription. This process is initiated when torsional stress from transcription elsewhere on the chromosome causes the FUSE region, located approximately 1.5 kb upstream of the c-Myc promoter, to melt into single-stranded DNA. FUBP1 then binds to this exposed single-stranded FUSE sequence.[1] Upon binding, FUBP1 recruits the general transcription factor TFIIH, enhancing its helicase activity and facilitating promoter escape to drive robust c-Myc expression.[3]

This activation is counter-regulated by the FBP-Interacting Repressor (FIR), which can bind to FUBP1 and inhibit TFIIH helicase activity, thus forming a sensitive "cruise control" system to fine-tune c-Myc levels.[3] In many cancers, FUBP1 is overexpressed, leading to sustained high levels of c-Myc and promoting uncontrolled cell growth.[2] Therefore, small molecule inhibitors designed to block the initial FUBP1-FUSE binding event represent a promising strategy for downregulating c-Myc in oncology.

Small Molecule Inhibitors of FUBP1-FUSE

The development of small molecules that interfere with the FUBP1-FUSE interaction is an active area of research. These inhibitors are designed to prevent FUBP1 from binding to its target DNA sequence, thereby preventing the recruitment of the transcriptional machinery and reducing c-Myc expression. The desired downstream effect is a "reprogramming" of cancer cells toward an anti-tumor phenotype, characterized by low c-Myc and high expression of cell cycle inhibitors like p21.[4]

Quantitative Data on Known Inhibitors

Quantitative assessment is crucial for comparing the potency of different inhibitors. Data is typically generated from biochemical or cellular assays to determine metrics like the half-maximal inhibitory concentration (IC50).

| Compound Name | Compound Class | Assay Type | Target Interaction | Quantitative Metric (IC50) | Reference |

| FUBP1-IN-1 | Pyrazolo[1,5-a]pyrimidine | Biochemical | FUBP1-FUSE Binding | 11.0 µM | [5][6] |

| Compound 9 | Anthranilic Acid Derivative | Biochemical | KH4 FUBP1-FUSE Binding | Not specified | [4] |

| UCF699 | Anthranilic Acid Derivative | Cellular | FUBP1-FUSE Target Genes | Not specified |

Experimental Protocols for Inhibitor Characterization

A multi-assay approach is required to fully characterize a potential FUBP1-FUSE inhibitor. This workflow typically starts with a biochemical assay to confirm direct binding inhibition, followed by cell-based assays to measure target engagement and downstream functional consequences.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if a test compound directly inhibits the binding of FUBP1 protein to a FUSE DNA oligonucleotide probe in vitro.

Principle: This assay is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound DNA probe. A reduction in the shifted band in the presence of an inhibitor indicates binding disruption.[7]

Methodology:

-

Probe Preparation:

-

Synthesize complementary single-stranded DNA oligonucleotides corresponding to the FUSE sequence. One oligo should be labeled, typically with a biotin or infrared dye (e.g., IRDye®) at the 5' or 3' end.

-

Anneal the labeled and unlabeled oligos by heating to 95°C for 5-10 minutes in an annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl) and then allowing them to cool slowly to room temperature.[4]

-

Purify the resulting double-stranded, labeled probe.

-

-

Nuclear Extract Preparation:

-

Harvest 20-100 million cells and wash with ice-cold PBS.[4]

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NE Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) and incubate on ice.[4][5]

-

Homogenize the cells to release nuclei and centrifuge at a low speed.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., NE Buffer B/C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA) and incubate on ice with agitation.[4][5]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C. The supernatant contains the nuclear proteins, including FUBP1.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following on ice: 5x binding buffer, a non-specific competitor DNA (e.g., Poly(dI-dC)) to reduce non-specific binding, nuclear extract (2-5 µg), and the test inhibitor at various concentrations (or vehicle control).[3][5]

-

Incubate at room temperature for 15-20 minutes to allow the inhibitor to interact with FUBP1.

-

Add the labeled FUSE probe (e.g., 10-20 fmol) to the reaction mixture.

-

Incubate for another 20-30 minutes at room temperature to allow FUBP1-FUSE binding.[5]

-

-

Electrophoresis and Detection:

-

Load the samples onto a native polyacrylamide gel (e.g., 4-6% in 0.5x TBE buffer).[5]

-

Run the gel at a constant voltage (e.g., 10-15 V/cm) in a cold room or with a cooling system.[8]

-

Transfer the DNA to a nylon membrane (for biotin-labeled probes) or image the gel directly (for infrared dye-labeled probes).

-

Detect the signal using streptavidin-HRP and a chemiluminescent substrate (for biotin) or an infrared imager. A decrease in the intensity of the upper, shifted band corresponding to the FUBP1-FUSE complex indicates inhibition.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a test compound reduces the association of FUBP1 with the endogenous c-Myc promoter region in intact cells.

Principle: Cells are treated with formaldehyde to cross-link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to FUBP1 is used to immunoprecipitate the FUBP1-DNA complexes. After reversing the cross-links, the amount of co-precipitated c-Myc promoter DNA is quantified by qPCR.[1]

Methodology:

-

Cell Treatment and Cross-linking:

-

Culture cells to ~80% confluency and treat with the FUBP1 inhibitor or vehicle for the desired time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[9]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[9]

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and lyse them using a series of lysis buffers to isolate the nuclei.[1]

-

Resuspend the nuclear pellet in a shearing buffer (containing SDS).

-

Shear the chromatin into fragments of 200-900 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[10] The efficiency of shearing should be confirmed by running a sample on an agarose gel.

-

Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

-

-

Immunoprecipitation (IP):

-

Dilute the chromatin with a ChIP dilution buffer and set aside a small aliquot as the "input" control.

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours to reduce non-specific binding.

-

Add a specific anti-FUBP1 antibody (and a negative control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add washed Protein A/G magnetic beads to capture the antibody-FUBP1-DNA complexes and incubate for 1-2 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl to the eluates and the input sample and incubating at 65°C for several hours to overnight.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a PCR purification spin column or phenol/chloroform extraction.[10]

-

-

qPCR Analysis:

-

Perform quantitative real-time PCR (qPCR) on the purified DNA from the FUBP1-IP, IgG-IP, and input samples. Use primers designed to amplify the FUSE region of the c-Myc promoter.

-

Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. A significant reduction in the % input for the FUBP1-IP sample in inhibitor-treated cells compared to vehicle-treated cells indicates successful target engagement.

-

Reverse Transcription-Quantitative PCR (RT-qPCR)

Objective: To measure the effect of the FUBP1 inhibitor on the mRNA expression levels of target genes, such as c-Myc (expected to decrease) and p21 (CDKN1A, expected to increase).

Principle: Total RNA is extracted from cells, and reverse transcriptase is used to synthesize complementary DNA (cDNA). qPCR is then performed with gene-specific primers to quantify the relative abundance of the target mRNA, normalized to a stable housekeeping gene.[11]

Methodology:

-

Cell Treatment and RNA Isolation:

-

Plate cells and treat with various concentrations of the FUBP1 inhibitor or vehicle for a specified time (e.g., 24-48 hours).

-

Harvest the cells and isolate total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent, including a DNase I treatment step to remove contaminating genomic DNA.[6]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis (Reverse Transcription):

-

In a reaction tube, combine 100 ng to 1 µg of total RNA with random hexamers or oligo(dT) primers.[6]

-

Incubate at 65-70°C for 5-10 minutes to denature RNA secondary structures, then place on ice.[11]

-

Add a master mix containing reverse transcriptase (e.g., M-MLV), dNTPs, and reaction buffer.

-

Incubate according to the enzyme manufacturer's protocol (e.g., 37-50°C for 30-60 minutes) to synthesize the first-strand cDNA.[11]

-

Inactivate the enzyme by heating (e.g., 70°C for 10 minutes).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing: SYBR Green master mix (or a probe-based master mix), forward and reverse primers for the target gene (c-Myc, p21) and a housekeeping gene (GAPDH, ACTB), and the diluted cDNA template.[12]

-

Perform the reaction in a real-time PCR cycler using a standard thermal profile:

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).

-

The fold change in expression is calculated as 2-ΔΔCt.

-

Western Blot

Objective: To determine the effect of the FUBP1 inhibitor on the protein levels of c-Myc and p21.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the target proteins (c-Myc, p21) and a loading control (e.g., GAPDH, β-Actin). A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.[13]

Methodology:

-

Cell Treatment and Lysate Preparation:

-

Treat cells with the inhibitor as described for RT-qPCR.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at high speed at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE:

-

Mix 10-50 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]

-

Load the samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage.

-

Run the gel in 1x running buffer until the dye front reaches the bottom.[15]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-p21, anti-β-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[2]

-

Capture the signal using an imaging system (e.g., CCD camera) or X-ray film.[15]

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative change in protein expression.

-

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]

- 3. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 6. mcgill.ca [mcgill.ca]

- 7. licorbio.com [licorbio.com]

- 8. oncology.wisc.edu [oncology.wisc.edu]

- 9. whatisepigenetics.com [whatisepigenetics.com]

- 10. protocols.io [protocols.io]

- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neoplasiaresearch.com [neoplasiaresearch.com]

- 13. origene.com [origene.com]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Western blot protocol | Abcam [abcam.com]

Probing the Master Regulator: A Technical Guide to Fubp1-IN-2 as a Chemical Tool for Interrogating FUBP1 Function

For Researchers, Scientists, and Drug Development Professionals

Note: Information regarding a specific chemical probe designated "Fubp1-IN-2" is not currently available in the public domain. This guide will utilize the known FUBP1 inhibitor, Fubp1-IN-1 , as a representative chemical probe to illustrate the principles and methodologies for studying the function of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). The experimental protocols and data presented herein are based on established techniques for characterizing FUBP1 and its inhibitors.

Introduction to FUBP1: A Multifaceted Regulator of Gene Expression

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, acting at the levels of transcription, RNA splicing, and translation.[1][2] This multifaceted protein binds to single-stranded DNA and RNA, influencing a wide array of cellular processes.[1][2] FUBP1 is a well-established activator of MYC transcription, a proto-oncogene central to cell proliferation, growth, and apoptosis.[1] Beyond MYC, FUBP1's regulatory network includes key players in cell cycle control and tumor suppression, such as p21 and p53.[1][2] Its dysregulation is implicated in numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context, making it a compelling target for therapeutic intervention and a crucial subject of basic research.[1][2]

Fubp1-IN-1: A Chemical Probe to Dissect FUBP1 Function

Chemical probes are indispensable tools for elucidating the biological roles of proteins within complex cellular systems.[3] Fubp1-IN-1 serves as a valuable chemical probe for investigating the functions of FUBP1. Its primary mechanism of action is the disruption of the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[4] By inhibiting this binding, Fubp1-IN-1 allows for the acute modulation of FUBP1 activity, enabling researchers to probe its downstream consequences.

Quantitative Data for Fubp1-IN-1

| Property | Value | Reference |

| Target | Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) | [4] |

| Mechanism of Action | Interferes with the binding of FUBP1 to its single-stranded target DNA FUSE sequence. | [4] |

| IC50 | 11.0 μM | [4] |

Experimental Protocols

Biochemical Assay: Electrophoretic Mobility Shift Assay (EMSA)

This protocol details a method to assess the inhibitory effect of a chemical probe on the binding of FUBP1 to its DNA target.

Objective: To determine the in vitro efficacy of a FUBP1 inhibitor in disrupting the FUBP1-FUSE DNA complex.

Materials:

-

Recombinant human FUBP1 protein

-

Fubp1-IN-1 or other test inhibitor

-

Biotin-labeled single-stranded DNA oligonucleotide containing the FUSE sequence (e.g., 5'-biotin-AGCTTGCTTAATTAATTGCG-3')

-

Unlabeled ("cold") FUSE oligonucleotide

-

EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC)

-

6% non-denaturing polyacrylamide gel

-

TBE buffer (Tris-borate-EDTA)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:

-

Negative Control (Probe only): 10 µL EMSA binding buffer, 1 µL biotin-labeled FUSE probe (20 fmol).

-

Positive Control (FUBP1 + Probe): 8 µL EMSA binding buffer, 1 µL recombinant FUBP1 (e.g., 100 ng), 1 µL biotin-labeled FUSE probe (20 fmol).

-

Competition Control: 7 µL EMSA binding buffer, 1 µL recombinant FUBP1 (100 ng), 1 µL unlabeled FUSE probe (2 pmol), 1 µL biotin-labeled FUSE probe (20 fmol).

-

Inhibitor Test: 7 µL EMSA binding buffer, 1 µL recombinant FUBP1 (100 ng), 1 µL of Fubp1-IN-1 at various concentrations (e.g., 0.1, 1, 10, 100 µM), 1 µL biotin-labeled FUSE probe (20 fmol).

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a 6% non-denaturing polyacrylamide gel and run in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.

-

Transfer: Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

-

Detection: Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's instructions.

Cellular Assay: Analysis of MYC and p21 Expression

This protocol outlines a method to evaluate the effect of a FUBP1 inhibitor on the expression of its downstream target genes in a cellular context.

Objective: To determine the ability of a FUBP1 inhibitor to modulate the expression of FUBP1 target genes, such as MYC and p21, in cancer cells.

Materials:

-

Human cancer cell line known to express FUBP1 (e.g., HCT116 colorectal cancer cells).[5]

-

Complete cell culture medium

-

Fubp1-IN-1 or other test inhibitor

-

DMSO (vehicle control)

-

Reagents for RNA extraction

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR)

-

Primers for MYC, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH)

-

Reagents for Western blotting (lysis buffer, antibodies against FUBP1, MYC, p21, and a loading control like β-actin)

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Fubp1-IN-1 (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for 24-48 hours.

-

RNA Analysis (RT-qPCR):

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qPCR using primers for MYC, CDKN1A, and GAPDH.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Protein Analysis (Western Blot):

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against MYC, p21, and a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Visualizations

Signaling Pathways

Caption: FUBP1 signaling network.

Experimental Workflow

References

- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A conversation on using chemical probes to study protein function in cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Targeting Far Upstream Element (FUSE) Binding Protein 1 (FUBP1): Understanding the Core Biology and Methodologies for Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed Structure-Activity Relationship (SAR) data for Fubp1-IN-2 and its analogs are not publicly available. This guide provides a comprehensive overview of the target protein FUBP1, its associated signaling pathways, and the key experimental protocols essential for the discovery and characterization of FUBP1 inhibitors. The methodologies described are standard in the field and would be applicable to the study of this compound analogs.

Introduction to FUBP1 as a Therapeutic Target

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted protein that acts as a master regulator of gene expression through its interaction with single-stranded DNA (ssDNA) and RNA.[1] It is a member of a protein family characterized by its role in transcription, splicing, and translation.[1] FUBP1 is notably recognized as a key activator of the proto-oncogene MYC, a critical driver in numerous human cancers.[1][2][3] Its overexpression has been linked to various malignancies, including esophageal squamous cell carcinoma, colorectal cancer, and pancreatic adenocarcinoma, making it a compelling target for therapeutic intervention.[2][4][5]

The FUBP1 protein is composed of several distinct functional domains: an N-terminal repression domain, a central DNA/RNA binding domain containing four K homology (KH) motifs, and a C-terminal transactivation domain.[6][7] The central KH domains are crucial for binding to the FUSE sequence in the c-Myc promoter, leading to transcriptional activation.[6] Given its pivotal role in regulating oncogenic pathways, the development of small molecule inhibitors that disrupt FUBP1's function holds significant promise for cancer therapy.

Quantitative Data Presentation for FUBP1 Inhibitors

A systematic SAR study for FUBP1 inhibitors would involve synthesizing analogs of a lead compound (e.g., a hypothetical "this compound") and evaluating their potency and efficacy through various biochemical and cellular assays. While specific data for this compound analogs is unavailable, the following tables illustrate how such data would be structured for clear comparison.

Table 1: Hypothetical Biochemical Activity of this compound Analogs This table is for illustrative purposes only.

| Compound ID | Modification | FUBP1 Binding Affinity (Kd, nM) | FUSE Displacement IC50 (µM) |

| This compound | Parent Scaffold | 150 | 10.5 |

| Analog 2a | R1 = Cl | 125 | 8.2 |

| Analog 2b | R1 = OMe | 250 | 15.1 |

| Analog 2c | R2 = Pyridine | 90 | 5.7 |

| Analog 2d | R2 = Phenyl | 180 | 12.3 |

Table 2: Hypothetical Cellular Activity of this compound Analogs in HCT116 Colon Cancer Cells This table is for illustrative purposes only.

| Compound ID | c-Myc Expression EC50 (µM) | Cell Proliferation GI50 (µM) | Cytotoxicity CC50 (µM) |

| This compound | 12.8 | 18.3 | > 50 |

| Analog 2a | 9.5 | 12.1 | > 50 |

| Analog 2b | 18.2 | 25.6 | > 50 |

| Analog 2c | 6.1 | 8.9 | 45.8 |

| Analog 2d | 15.0 | 22.4 | > 50 |

Key Signaling Pathways Involving FUBP1

FUBP1 exerts its influence on cellular processes primarily through the modulation of critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of FUBP1 inhibitors.

The FUBP1/c-Myc Axis

The most well-characterized function of FUBP1 is its role in activating the transcription of the c-Myc gene.[1][3] Under conditions of torsional stress, the DNA upstream of the c-Myc promoter melts, exposing the single-stranded FUSE. FUBP1 binds to this FUSE sequence and recruits the general transcription factor TFIIH, which enhances promoter escape and boosts c-Myc transcription.[6] This pathway is a central driver of cell proliferation, metabolism, and tumorigenesis.[3]

References

- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Far upstream element-binding protein 1 (FUBP1) is a potential c-Myc regulator in esophageal squamous cell carcinoma (ESCC) and its expression promotes ESCC progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. researchgate.net [researchgate.net]

The Impact of FUBP1 Inhibition on Downstream Target Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in numerous cellular processes including proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. While specific small molecule inhibitors such as "Fubp1-IN-2" are under investigation, publicly available data on their direct effects remains limited. This guide, therefore, leverages comprehensive data from genetic inhibition studies (siRNA/shRNA knockdown and knockout) to delineate the impact of FUBP1 functional loss on its key downstream targets. The presented data on changes in gene and protein expression, detailed experimental methodologies, and visualized signaling pathways offer a foundational understanding for the development and evaluation of FUBP1-targeted therapies.

FUBP1's Role and Rationale for Inhibition

FUBP1 is a DNA and RNA binding protein that primarily functions as a transcriptional activator.[1] One of its most well-characterized roles is the positive regulation of the proto-oncogene MYC.[1][2] FUBP1 binds to the Far Upstream Element (FUSE) of the MYC promoter, recruiting the transcription factor IIH (TFIIH) to initiate transcription.[3][4] Beyond MYC, FUBP1 influences a network of genes involved in cell cycle progression and apoptosis, often in a context-dependent manner.[1][5] Given its frequent overexpression in various cancers and its role in driving oncogenic pathways, inhibiting FUBP1 presents a promising strategy for cancer therapy.

Quantitative Impact of FUBP1 Inhibition on Downstream Targets

The following tables summarize the quantitative effects of FUBP1 knockdown or knockout on the expression of its key downstream targets, as reported in various studies. These studies primarily utilize techniques such as RT-qPCR for mRNA quantification and Western blotting for protein level analysis.

Table 1: Impact of FUBP1 Inhibition on c-Myc Expression

| Cell Line | Method of Inhibition | Change in c-Myc mRNA | Change in c-Myc Protein | Reference |

| HCT116 (Colon Cancer) | shRNA | Significantly downregulated | Significantly downregulated | [6] |

| Murine Embryonic Fibroblasts (MEFs) | Knockout | Increased levels and variation | Increased levels and variation | [3][7] |

| Nalm6 (Pre-B cell line) | Overexpression (of FUBP1 and RUNX1) | Upregulated c-KIT mRNA | Upregulated c-KIT protein | [2] |

Note: The paradoxical increase in c-Myc expression upon FUBP1 knockout in MEFs suggests a complex, context-dependent regulatory mechanism that may involve feedback loops or compensatory pathways.[3][7]

Table 2: Impact of FUBP1 Inhibition on Cell Cycle and Apoptosis Regulators

| Cell Line/Model | Method of Inhibition | Target Gene/Protein | Change in Expression | Reference |

| Not Specified | Not Specified | p21 | Decreased expression (by FUBP1) | [4] |

| Not Specified | Not Specified | p15 | Decreased expression (by FUBP1) | [4] |

| HeLa Cells | siRNA | Nrf2 | Reduced H2O2-induced Nrf2 protein induction | [8] |

Table 3: Impact of FUBP1 Inhibition on TGF-β Signaling Pathway Components

| Cell Line | Method of Inhibition | Target Gene/Protein | Change in Expression | Reference |

| PaTu8988 (Pancreatic Adenocarcinoma) | si-FUBP1 | p-Smad2/3 | Significantly downregulated | [9] |

| PaTu8988 (Pancreatic Adenocarcinoma) | si-FUBP1 | TGFβ1 | Significantly downregulated | [9] |

| SW1990 (Pancreatic Adenocarcinoma) | FUBP1 Overexpression | p-Smad2/3 | Significantly upregulated | [9] |

| SW1990 (Pancreatic Adenocarcinoma) | FUBP1 Overexpression | TGFβ1 | Significantly upregulated | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for investigating the effects of FUBP1 inhibition.

Cell Culture and Transfection

-

Cell Lines: HCT116, PaTu8988, SW1990, and HeLa cells are maintained in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

siRNA/shRNA Transfection: Cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions with either FUBP1-specific siRNA/shRNA or a negative control. Cells are typically harvested 48-72 hours post-transfection for subsequent analysis.[9][10]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.

-

qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH or β-actin serving as the internal control.[6][10]

Protein Extraction and Western Blotting

-

Protein Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9]

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Approximately 5 x 107 cells are lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) supplemented with protease inhibitors.[6]

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-FUBP1 antibody or control IgG overnight at 4°C. Protein A/G beads are added to capture the antibody-protein complexes.

-

Elution and Detection: The beads are washed extensively, and the bound proteins are eluted with SDS-PAGE loading buffer and analyzed by Western blotting.[6]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by FUBP1 and a typical experimental workflow for studying the effects of its inhibition.

Caption: FUBP1-mediated activation of c-Myc transcription.

Caption: FUBP1's role in the TGF-β/Smad signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FUBP1 and FUBP2 enforce distinct epigenetic setpoints for MYC expression in primary single murine cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Far Upstream Binding Protein 1 (FUBP1) participates in translational regulation of Nrf2 protein under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Studying FUBP1 in Hematological Malignancies with a Focus on the Hypothetical Inhibitor Fubp1-IN-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "Fubp1-IN-2" is not available in the public domain as of late 2025. This guide provides a comprehensive overview of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) in the context of hematological malignancies and outlines methodologies for studying its function, using "this compound" as a placeholder for a hypothetical FUBP1 inhibitor.

Introduction to FUBP1 in Hematological Malignancies

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA- and RNA-binding protein that plays a critical role in regulating gene expression.[1] Its function is particularly significant in the context of cancer, where it can act as either an oncoprotein or a tumor suppressor depending on the cellular context.[1] In hematological malignancies, FUBP1 is emerging as a key player, with aberrant expression linked to the pathogenesis of various leukemias.[2][3]

FUBP1's primary and most well-documented function is the transcriptional regulation of the MYC oncogene.[1][4] It binds to the FUSE sequence upstream of the MYC promoter, activating its transcription.[4] Given the central role of MYC in cell proliferation, differentiation, and apoptosis, the dysregulation of FUBP1 can have profound effects on hematopoietic cells.[4]

Studies have demonstrated that FUBP1 is essential for the maintenance and self-renewal of hematopoietic stem cells (HSCs).[1][5] However, its overexpression has been observed in several hematological malignancies, where it contributes to leukemogenesis.[3] For instance, higher FUBP1 expression has been noted in chronic myeloid leukemia (CML) and is associated with disease progression.[3] In acute myeloid leukemia (AML), elevated FUBP1 levels have been linked to a trend towards shorter overall survival.[3]

The role of FUBP1 is not limited to MYC regulation. It has been shown to cooperate with other transcription factors, such as RUNX1, to regulate the expression of other oncogenes like c-KIT, which is crucial for the proliferation of hematopoietic progenitor cells.[2][6] The complex and context-dependent functions of FUBP1 make it a compelling target for therapeutic intervention in hematological malignancies.

Quantitative Data on FUBP1 in Hematological Malignancies

While specific data for a "this compound" inhibitor is unavailable, this section summarizes quantitative information regarding the expression and functional impact of FUBP1 in relevant cancer models.

| Parameter | Cell Line/Model | Value/Observation | Reference |

| FUBP1 Expression | Human Chronic Myeloid Leukemia (CML) patient samples | Higher expression compared to normal bone marrow cells. | [3] |

| FUBP1 Expression | Human Acute Myeloid Leukemia (AML) patient samples | Higher expression observed, with a trend toward correlation with shorter overall survival. | [3] |

| Functional Impact of FUBP1 Knockdown | Murine models of CML and AML | Prolonged survival, decreased leukemia progenitor cells, decreased cell cycle activity, and increased apoptosis. | [3] |

| FUBP1 and c-KIT Regulation | Human pre-B cell line Nalm6 | Overexpression of FUBP1 and RUNX1 upregulates c-KIT mRNA and protein levels, contributing to cell proliferation and resistance to imatinib. | [1] |

Signaling Pathways and Experimental Workflows

FUBP1 Signaling in Hematological Malignancies

FUBP1 is a central node in a network that controls cell proliferation and survival. Below are key signaling pathways involving FUBP1.

Caption: FUBP1 signaling pathways in hematological malignancies.

Experimental Workflow for Evaluating a Hypothetical FUBP1 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a FUBP1 inhibitor like the hypothetical "this compound".

Caption: Experimental workflow for evaluating a hypothetical FUBP1 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of a FUBP1 inhibitor are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of a hypothetical FUBP1 inhibitor on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., K562 for CML, MV4-11 for AML)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Hypothetical this compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the hypothetical this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of FUBP1 and its downstream targets.

Materials:

-

Leukemia cells treated with the hypothetical this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FUBP1, anti-c-MYC, anti-c-KIT, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by a hypothetical FUBP1 inhibitor.

Materials:

-

Leukemia cells treated with the hypothetical this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the hypothetical this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

FUBP1 represents a promising therapeutic target in hematological malignancies due to its role in driving the expression of key oncogenes like MYC and c-KIT. While a specific inhibitor named "this compound" is not yet described in the literature, the development of such a molecule would be of significant interest. The experimental framework provided in this guide offers a robust starting point for the investigation of any novel FUBP1 inhibitor. Future research should focus on the discovery and characterization of potent and selective FUBP1 inhibitors, elucidating the full spectrum of their mechanisms of action, and evaluating their efficacy in preclinical models of hematological malignancies to pave the way for potential clinical translation.

References

- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The transcriptional regulator FUBP1 influences disease outcome in murine and human myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Far Upstream Element Binding Protein Plays a Crucial Role in Embryonic Development, Hematopoiesis, and Stabilizing Myc Expression Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FUBP1 | Cancer Genetics Web [cancer-genetics.org]

Preliminary Cytotoxicity Screening of Fubp1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in various cellular processes including proliferation, apoptosis, and cell migration.[1] Its dysregulation is frequently observed in a number of cancers, making it a promising target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive framework for the preliminary cytotoxicity screening of Fubp1-IN-2, a putative inhibitor of FUBP1. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development of FUBP1-targeted therapies.

Introduction to FUBP1

FUBP1 is a DNA and RNA binding protein that primarily functions as a transcriptional regulator.[1][2] It is known to activate the transcription of the proto-oncogene MYC by binding to the FUSE sequence in its promoter region.[1] Beyond MYC, FUBP1 modulates complex signaling networks, influencing cell cycle progression and apoptosis.[1][4] In some cellular contexts, FUBP1 can also interact with the TGFβ/Smad signaling pathway, further highlighting its multifaceted role in cancer biology.[5] Given its significant role in tumorigenesis, the development of small molecule inhibitors targeting FUBP1, such as the conceptual this compound, represents a promising avenue for cancer therapy.

Hypothetical Cytotoxicity Data of this compound

A critical initial step in the evaluation of any potential anti-cancer compound is the determination of its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a hypothetical summary of cytotoxicity data for this compound across a panel of cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| HeLa | Cervical Cancer | 8.5 |

| HepG2 | Hepatocellular Carcinoma | 12.3 |

| MCF-7 | Breast Cancer | 15.1 |

| A549 | Lung Cancer | 10.2 |

| HCT116 | Colorectal Cancer | 9.8 |

This data is illustrative and intended to serve as a template for presenting actual experimental findings.

Experimental Protocols for Cytotoxicity Screening

A variety of assays can be employed to assess the cytotoxicity of a compound.[6][7] The choice of assay depends on the specific research question and the mechanism of cell death being investigated. Below are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of compromised cell membrane integrity.[8]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

LDH assay kit (containing substrate mix and stop solution)

-

Microplate reader

Procedure:

-

Assay Plate Setup: Set up the assay plate with controls as described in the kit protocol, including wells for spontaneous LDH release (cells with medium only), maximum LDH release (cells with lysis buffer), and experimental wells (cells treated with this compound).[8]

-

Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time.[8]

-

Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[8]

-

LDH Reaction: Add 50 µL of the reconstituted substrate mix to each well and incubate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[8]

-

Absorbance Measurement: Record the absorbance at 490 nm.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically corrects for background and spontaneous release.[8]

Visualizing the FUBP1 Signaling Pathway and Experimental Workflow

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the FUBP1 signaling pathway and a general workflow for cytotoxicity screening.

FUBP1 Signaling Pathway

Caption: FUBP1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Screening

References

- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]

- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. ulab360.com [ulab360.com]

Methodological & Application

Application Notes and Protocols for Fubp1-IN-2: An In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro cell-based characterization of Fubp1-IN-2, a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1).

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (Fubp1) is a DNA and RNA binding protein that plays a critical role in regulating the transcription of several key oncogenes, most notably c-Myc.[1][2] Fubp1 binds to the FUSE, a single-stranded DNA element located upstream of the c-Myc promoter, and recruits the transcription factor IIH (TFIIH) to initiate transcription.[1] Dysregulation and overexpression of Fubp1 have been implicated in various cancers, including hepatocellular carcinoma, pancreatic cancer, and colon cancer, where it promotes cell proliferation, inhibits apoptosis, and contributes to tumor progression.[1][3][4][5][6][7] These oncogenic functions establish Fubp1 as a promising therapeutic target for cancer drug development. This compound is an investigational inhibitor designed to disrupt the activity of Fubp1.

Mechanism of Action

This compound is hypothesized to function by interfering with the binding of Fubp1 to its target FUSE sequence on DNA.[8][9] This disruption is expected to downregulate the transcription of Fubp1 target genes, such as c-Myc, leading to cell cycle arrest and reduced cell proliferation in cancer cells. The protocols outlined below are designed to test this hypothesis by quantifying the effects of this compound on c-Myc expression and cell viability in a relevant cancer cell line.

Signaling Pathway

The following diagram illustrates the established signaling pathway of Fubp1 and the proposed mechanism of action for this compound.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]

- 3. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FUBP1 far upstream element binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Fubp1-IN-2 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Fubp1-IN-2, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), in a xenograft mouse model. FUBP1 is a critical oncoprotein frequently overexpressed in various cancers, where it functions as a master regulator of key cancer-related genes, including the proto-oncogene c-Myc. Inhibition of FUBP1 presents a promising therapeutic strategy for cancer treatment. These guidelines will cover the mechanism of action of this compound, protocols for the establishment of a xenograft model, and methodologies for evaluating the in vivo efficacy of the inhibitor.

Introduction to FUBP1 and its Role in Cancer